![molecular formula C20H26N2O4S B1227760 Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester](/img/structure/B1227760.png)
Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Cyclopentanone compounds, which are structurally related to cyclopentanecarboxylic acid derivatives, are known for their synthesis and biological activities. These compounds, including jasmonic acid derivatives, are extensively studied for their role as plant stress hormones and potential therapeutic agents. Research highlights their synthesis, usage, and biological activities, indicating the potential for the development of new therapeutics in related fields. The exploration of cyclopentanone compounds and their derivatives, including their synthesis in recent patents, sheds light on the long-term potential for drug and nutraceutical safety trials, suggesting a promising direction for future research in this area (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Heterocyclic Compound Synthesis
The reactivity of specific cyclopentanone derivatives makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the chemical diversity and utility of cyclopentanone compounds in creating complex heterocycles. This versatility underscores the importance of such derivatives in synthetic chemistry, providing a foundation for developing novel compounds with potential applications in various scientific and industrial fields (Gomaa & Ali, 2020).
Environmental Fate and Behavior
Derivatives of cyclopentanone, including esters, have been studied for their environmental fate and behavior, particularly in aquatic environments. Such research is crucial for understanding the ecological impact of these compounds, their degradation pathways, and their persistence in different environmental matrices. This knowledge is vital for assessing the environmental safety of cyclopentanone derivatives and guiding the development of compounds with minimal ecological footprints (Haman et al., 2015).
Biopolymer Modification
Cyclopentanone derivatives have also been explored in the modification of biopolymers, such as xylan, to produce ethers and esters with specific properties. This research opens up possibilities for developing new materials with tailored functionalities for various applications, including drug delivery and as additives in the paper industry. The ability to modify biopolymers using cyclopentanone derivatives highlights the intersection of organic synthesis and material science, offering innovative solutions to contemporary challenges (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Eigenschaften
Produktname |
Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester |
|---|---|
Molekularformel |
C20H26N2O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] cyclopentanecarboxylate |
InChI |
InChI=1S/C20H26N2O4S/c1-14-17(27(24,25)16-12-6-5-7-13-16)18(22(21-14)20(2,3)4)26-19(23)15-10-8-9-11-15/h5-7,12-13,15H,8-11H2,1-4H3 |
InChI-Schlüssel |
BWPUVXPZSNGMBD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3CCCC3)C(C)(C)C |
Kanonische SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3CCCC3)C(C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



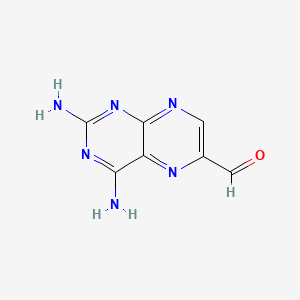
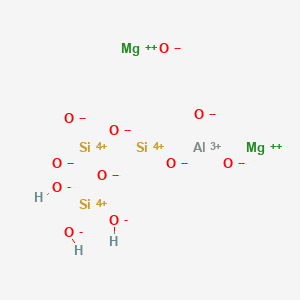
![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)

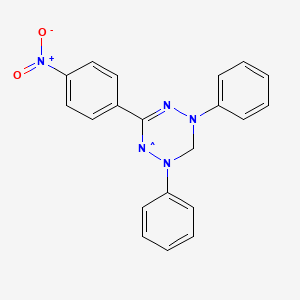
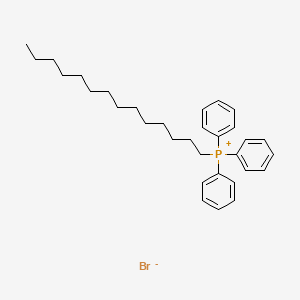
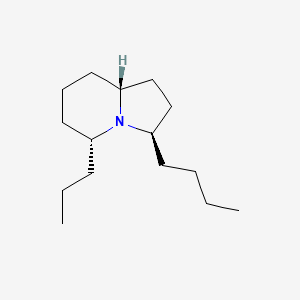
![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)
![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
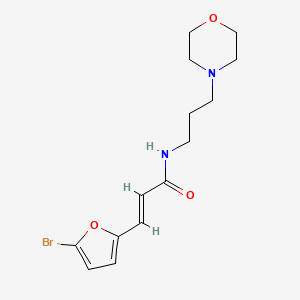
![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)